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Cyanazine-MCPA mixt.
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Overview
Description
Cyanazine-MCPA mixture is a combination of two herbicides, cyanazine and 2-methyl-4-chlorophenoxyacetic acid (MCPA). Cyanazine is a triazine herbicide that inhibits photosynthesis, while MCPA is a phenoxy herbicide that acts as a synthetic auxin, disrupting plant growth. This mixture is used to control a wide range of broadleaf weeds and grasses in agricultural settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanazine is synthesized by reacting cyanuric chloride with ethylamine and 2-amino-2-methylpropionitrile . MCPA is synthesized by reacting 2-methyl-4-chlorophenol with chloroacetic acid .
Industrial Production Methods
The industrial production of cyanazine involves the chlorination of melamine to form cyanuric chloride, followed by successive reactions with ethylamine and 2-amino-2-methylpropionitrile . MCPA is produced by the chlorination of phenol to form 2-methyl-4-chlorophenol, which is then reacted with chloroacetic acid .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Cyanazine can undergo oxidation reactions, leading to the formation of various degradation products.
Hydrolysis: Both cyanazine and MCPA can undergo hydrolysis under acidic or basic conditions
Substitution: Cyanazine can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Substitution: Nucleophiles such as amines or thiols can be used.
Major Products Formed
Oxidation: Various degradation products depending on the oxidizing agent used.
Hydrolysis: Cyanazine forms cyanuric acid and other by-products.
Substitution: Substituted triazines in the case of cyanazine.
Scientific Research Applications
Herbicidal Efficacy
Cyanazine-MCPA Mixture in Weed Control:
The Cyanazine-MCPA mixture is primarily utilized for controlling a wide range of weeds in cereal crops. Research indicates that the combination enhances the herbicidal efficacy compared to individual applications. A comparative study highlighted that the mixture effectively inhibited weed growth while minimizing crop damage, making it a valuable tool in integrated weed management strategies .
Effects on Non-Target Organisms
Impact on Aquatic Life:
Studies have examined the effects of the Cyanazine-MCPA mixture on aquatic organisms. For instance, a laboratory study assessed the toxicity of MCPA on the common carp (Cyprinus carpio), revealing significant biochemical changes without causing histological lesions in vital organs . The findings suggest that while MCPA can induce physiological stress in fish, the Cyanazine-MCPA mixture's overall impact requires further investigation to understand its ecological consequences fully.
Algal Growth Inhibition:
Research has demonstrated that both Cyanazine and MCPA exhibit algistatic properties, meaning they inhibit algal growth without killing them outright. A study involving the green alga Selenastrum capricornutum showed that the Cyanazine-MCPA mixture could significantly reduce algal population growth, with observed IC50 values indicating strong inhibitory effects . This property could have implications for managing algal blooms in agricultural runoff.
Physiological Effects on Plants
Photosynthetic Performance:
The application of the Cyanazine-MCPA mixture affects photosynthetic efficiency in target plants. A study focusing on chlorophyll fluorescence parameters indicated that exposure to MCPA led to decreased maximum quantum yield and overall vitality of photosystem II (PSII) in treated plants . These findings highlight the need for careful application to avoid detrimental effects on crop health.
Table 1: Herbicidal Efficacy of Cyanazine-MCPA Mixture
Herbicide | Application Rate (g/ha) | Weed Control Efficacy (%) | Crop Damage (%) |
---|---|---|---|
Cyanazine | 1.5 | 85 | 10 |
MCPA | 1.0 | 75 | 5 |
Mixture | 1.0 + 0.5 | 90 | 8 |
Data collected from various field trials assessing weed control efficacy and crop safety.
Table 2: Physiological Effects on Aquatic Organisms
Concentration (mg/L) | Hematological Parameters | Biochemical Changes |
---|---|---|
Control | Normal | Normal |
1 | Increased RBC count | Elevated ALT levels |
5 | Decreased lymphocyte % | Altered glucose levels |
Results from studies investigating the impact of MCPA on common carp over a 10-day exposure period.
Mechanism of Action
Cyanazine
Cyanazine inhibits photosynthesis by blocking the electron transport chain in photosystem II . This leads to the production of reactive oxygen species, which cause cellular damage and ultimately plant death .
MCPA
MCPA acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) . It disrupts normal plant growth by causing uncontrolled cell division and elongation, leading to plant death .
Comparison with Similar Compounds
Similar Compounds
Atrazine: Another triazine herbicide that inhibits photosynthesis.
2,4-Dichlorophenoxyacetic acid (2,4-D): A phenoxy herbicide similar to MCPA that acts as a synthetic auxin.
Uniqueness
The combination of cyanazine and MCPA provides a broader spectrum of weed control compared to using either herbicide alone . Cyanazine targets photosynthesis, while MCPA disrupts plant growth, making the mixture effective against a wide range of weeds .
Properties
CAS No. |
56050-39-6 |
---|---|
Molecular Formula |
C18H22Cl2N6O3 |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile;2-(4-chloro-2-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H13ClN6.C9H9ClO3/c1-4-12-7-13-6(10)14-8(15-7)16-9(2,3)5-11;1-6-4-7(10)2-3-8(6)13-5-9(11)12/h4H2,1-3H3,(H2,12,13,14,15,16);2-4H,5H2,1H3,(H,11,12) |
InChI Key |
ALRYDRIKSBKEJM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N.CC1=C(C=CC(=C1)Cl)OCC(=O)O |
Origin of Product |
United States |
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